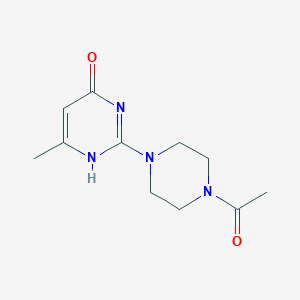
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AG-024322, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of cyclin-dependent kinase 1 (CDK1) and CDK2, which are involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of chemotherapy drugs. Additionally, 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. Additionally, this compound has been extensively studied and has a well-established synthesis method.
The limitations of using 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one. These include:
1. Further research into the mechanism of action of this compound to fully understand its effects on cell cycle progression and apoptosis.
2. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of inflammatory diseases.
3. Development of more potent and selective inhibitors of CDK1 and CDK2 for the treatment of cancer.
4. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in combination with other chemotherapy drugs to enhance their efficacy.
5. Investigation of the potential use of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde with N-acetylpiperazine in the presence of a base. The reaction results in the formation of 2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Eigenschaften
Produktname |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(4-acetylpiperazin-1-yl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O2/c1-8-7-10(17)13-11(12-8)15-5-3-14(4-6-15)9(2)16/h7H,3-6H2,1-2H3,(H,12,13,17) |
InChI-Schlüssel |
MPFVIIRQTLKPDV-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)


